2,4-Dimethyl-2H-chromene-2,7,8-triol
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Overview
Description
2,4-Dimethyl-2H-chromene-2,7,8-triol is a compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are found in various natural products and pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2H-chromene-2,7,8-triol typically involves cyclization reactions and late-stage functionalization of the parent 2H-chromenes . One common method includes the reaction of benzene-1,2,3-triol with ethyl 4-chloro-3-oxobutanoate, followed by further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2H-chromene-2,7,8-triol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or carbonyl groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
2,4-Dimethyl-2H-chromene-2,7,8-triol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential antifungal and antimicrobial properties.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-2H-chromene-2,7,8-triol exerts its effects involves interactions with various molecular targets and pathways. For instance, its antifungal activity may be due to its ability to disrupt fungal cell membranes or inhibit key enzymes involved in fungal metabolism .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2H-chromene-6-carbonitrile: Another chromene derivative with different functional groups.
2,2-Dimethyl-2H-chromene: A simpler chromene compound without the additional hydroxyl groups.
Uniqueness
2,4-Dimethyl-2H-chromene-2,7,8-triol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other chromene derivatives .
Biological Activity
2,4-Dimethyl-2H-chromene-2,7,8-triol is a member of the chromene family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activities associated with this compound, including its antioxidant properties, anti-inflammatory effects, and potential as a therapeutic agent.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chromene backbone with hydroxyl groups that contribute to its biological activity.
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress within biological systems.
Table 1: Antioxidant Activity Comparison
Compound | IC50 (µM) | Source |
---|---|---|
This compound | 25 | In vitro assays |
Quercetin | 15 | Literature comparison |
Vitamin C | 20 | Literature comparison |
The IC50 value represents the concentration required to inhibit 50% of the free radicals in a given assay. The antioxidant activity of this compound is comparable to well-known antioxidants like quercetin and vitamin C .
2. Anti-inflammatory Effects
In addition to its antioxidant properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that chromenes can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study: Inhibition of Inflammatory Markers
A study conducted on murine macrophages indicated that treatment with this compound led to a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are key mediators in inflammatory responses .
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Chromenes have been reported to induce apoptosis in various cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 30 | Induction of apoptosis |
HeLa (cervical cancer) | 35 | Cell cycle arrest |
A549 (lung cancer) | 40 | Inhibition of proliferation |
The anticancer activity is attributed to the compound's ability to modulate signaling pathways involved in cell survival and death .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells. The presence of hydroxyl groups enhances its reactivity with free radicals and contributes to its anti-inflammatory effects by modulating signaling pathways associated with inflammation.
Properties
Molecular Formula |
C11H12O4 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2,4-dimethylchromene-2,7,8-triol |
InChI |
InChI=1S/C11H12O4/c1-6-5-11(2,14)15-10-7(6)3-4-8(12)9(10)13/h3-5,12-14H,1-2H3 |
InChI Key |
WAPXANWTTUENMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC2=C1C=CC(=C2O)O)(C)O |
Origin of Product |
United States |
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